4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid
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Overview
Description
4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid is a heterocyclic compound featuring a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction is typically catalyzed by silicotungstic acid supported on Ambelyst-15 under solventless conditions . The reaction conditions include a reactant ratio of 1:1:1.2, using 0.05 g/mmol of WSi/A-15 at a higher loading of 40% w/w under stirring for 4.5 hours .
Industrial Production Methods
Industrial production methods for this compound involve the use of heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst . This approach is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include electron-poor aromatic aldehydes and sterically hindered β-ketoesters . The reaction conditions often involve the use of heterogeneous catalysts such as Montmorillonite-KSF .
Major Products Formed
The major products formed from these reactions include various dihydropyrimidinone analogs, which have shown significant biological activities .
Scientific Research Applications
4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of SecA ATPase, a key component of the bacterial Sec-dependent secretion pathway . This inhibition disrupts protein translocation from the cytosol across or into the cytoplasmic membrane, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinone analogs and pyrimidine derivatives such as 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy) and thiazolo[4,5-d]pyrimidine derivatives .
Uniqueness
What sets 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid apart is its broad range of pharmacological activities and its potential as a lead compound for the development of new antimicrobial agents .
Properties
CAS No. |
651720-12-6 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C20H18N2O4/c23-18-13-17(14-5-2-1-3-6-14)21-20(22-18)15-8-10-16(11-9-15)26-12-4-7-19(24)25/h1-3,5-6,8-11,13H,4,7,12H2,(H,24,25)(H,21,22,23) |
InChI Key |
NEPXKMGCLKPSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCCCC(=O)O |
Origin of Product |
United States |
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